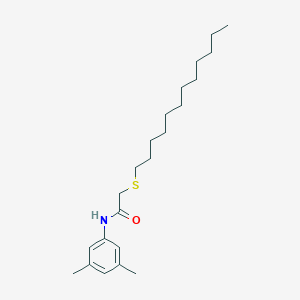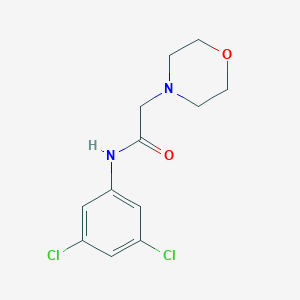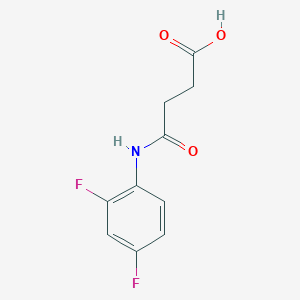
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2,3,4,5,6-pentamethylbenzenesulfonate is a useful research compound. Its molecular formula is C27H26O6S and its molecular weight is 478.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Effects
Research has shown that derivatives of 4-hydroxy-chromen-2-one, similar to the compound , exhibit significant antibacterial activity. For example, compounds like 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride have demonstrated high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Synthesis and Reactions
Another study focused on synthesizing and investigating the reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a compound structurally related to the one . This research explored the potential of such compounds in various chemical reactions, leading to the formation of novel structures with potential applications in medicinal chemistry (Pimenova et al., 2003).
Phototransformation Studies
Phototransformation of chromenones, which are structurally similar to the compound of interest, has been a subject of study, with findings indicating the formation of complex structures through regioselective photocyclisation and dealkoxylation. This research has implications for the development of new compounds with potential applications in photochemistry and drug design (Khanna et al., 2015).
Anticancer Research
In the realm of cancer research, derivatives of chromenone have been synthesized and tested for anti-cancer activity. A study synthesized bis-chromenone derivatives and tested their anti-proliferative activity against human cancer cell lines, indicating potential therapeutic applications in cancer treatment (Venkateswararao et al., 2014).
Catalytic Properties
Another study focused on the synthesis and characterization of novel polystyrene-supported catalysts using derivatives of chromenone, demonstrating their effective use in chemical reactions like the Michael addition. This research highlights the potential use of these compounds in catalysis, particularly in environmentally friendly conditions (Alonzi et al., 2014).
Cytotoxic Flavonol Glycosides
Research on Triplaris cumingiana isolated new compounds related to chromenone, which were evaluated for cytotoxic activities against various human cancer cell lines. This study suggests the potential use of these compounds in the development of new anticancer drugs (Hussein et al., 2005).
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-4-oxochromen-3-yl] 2,3,4,5,6-pentamethylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O6S/c1-15-16(2)18(4)27(19(5)17(15)3)34(29,30)33-26-24(28)22-9-7-8-10-23(22)32-25(26)20-11-13-21(31-6)14-12-20/h7-14H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWFGQXFGADGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)OC2=C(OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chlorophenyl)-2-{[2-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)ethyl]sulfanyl}acetamide](/img/structure/B371339.png)

![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzoate](/img/structure/B371342.png)

![N-(4-methoxy-2-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B371345.png)

![N'-{4-[(2-furylmethyl)sulfanyl]-3-nitrobenzylidene}-2-thiophenecarbohydrazide](/img/structure/B371350.png)



![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,4,6-trimethylbenzenesulfonate](/img/structure/B371359.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)
![3-Benzyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B371362.png)
